
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as CPP, is a chemical compound that belongs to the class of piperazine derivatives. CPP has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience and psychiatry.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience and psychiatry. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.
Mecanismo De Acción
The exact mechanism of action of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is not fully understood. However, it is believed that N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide acts as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide also modulates the activity of other neurotransmitter systems, including norepinephrine and acetylcholine.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to increase the release of dopamine and serotonin in the brain. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have minimal effects on motor function and cognition, making it a promising candidate for the treatment of psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has several advantages for lab experiments. It has a high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor, making it a useful tool for studying the activity of these receptors. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide also has minimal effects on motor function and cognition, making it a useful tool for studying the effects of drugs on behavior. However, N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has several limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, making it difficult to use in long-term studies. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is also not very selective for the dopamine D2 receptor and the serotonin 5-HT2A receptor, making it difficult to study the effects of specific receptor subtypes.
Direcciones Futuras
There are several future directions for the study of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide. One direction is to develop more selective compounds that target specific receptor subtypes. Another direction is to study the long-term effects of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide and its metabolites in animal models. Finally, the therapeutic potential of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide for the treatment of psychiatric disorders in humans should be explored further.
Métodos De Síntesis
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide can be synthesized by reacting 2-chlorobenzoyl chloride with 1-phenylpiperazine in the presence of triethylamine. The resulting intermediate is then reacted with 3-chloropropan-1-amine to yield N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide. The synthesis of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is a multistep process that requires careful handling of reagents and purification of intermediates.
Propiedades
Nombre del producto |
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
|---|---|
Fórmula molecular |
C19H22ClN3O |
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C19H22ClN3O/c20-17-8-4-5-9-18(17)21-19(24)10-11-22-12-14-23(15-13-22)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24) |
Clave InChI |
CJZQVGSLLWWNCL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 |
SMILES canónico |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
methanone](/img/structure/B248757.png)
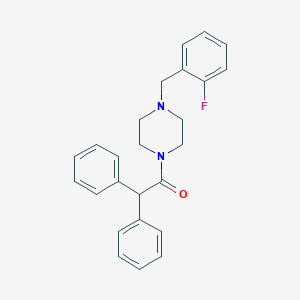
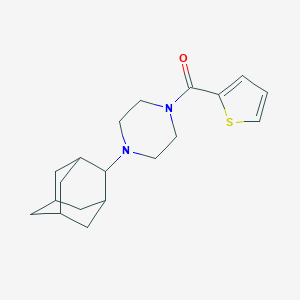

![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)
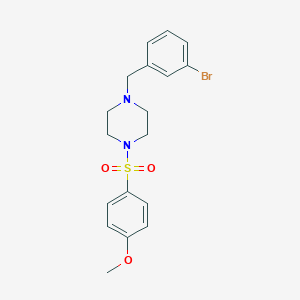
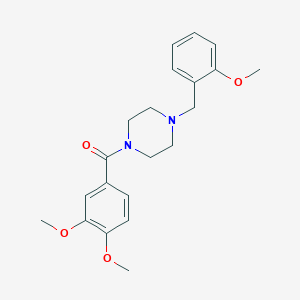
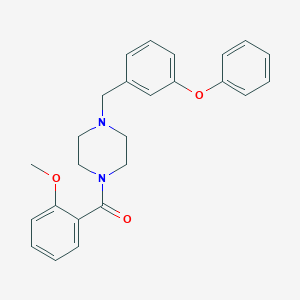
![1-(2-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248771.png)

![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(phenyl)methanone](/img/structure/B248773.png)

methanone](/img/structure/B248780.png)